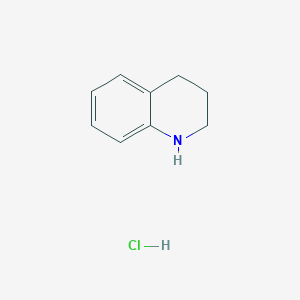

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride

描述

属性

IUPAC Name |

1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-2,4,6,10H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFWVMFZVUBVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334315 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-17-5 | |

| Record name | NSC243813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-, hydrochloride typically involves the reduction of quinoline. One common method is the catalytic hydrogenation of quinoline using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields 1,2,3,4-tetrahydroquinoline, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar catalytic hydrogenation techniques but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion. The resulting 1,2,3,4-tetrahydroquinoline is then purified and reacted with hydrochloric acid to obtain the hydrochloride salt.

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to quinoline using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of decahydroquinoline.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

Oxidation: Quinoline.

Reduction: Decahydroquinoline.

Substitution: Halogenated tetrahydroquinoline derivatives.

科学研究应用

Medicinal Chemistry Applications

1,2,3,4-Tetrahydroquinoline hydrochloride is known for its diverse pharmacological properties. It serves as a structural motif in numerous bioactive compounds with potential therapeutic effects.

Antimicrobial Activity

Recent studies highlight the compound's role as a precursor for synthesizing antibiotics. For instance, fluoroquinolinones derived from tetrahydroquinolines exhibit potent antibacterial properties against a range of pathogens. These derivatives are utilized not only in human medicine but also in veterinary applications due to their bactericidal effects .

Antimalarial and Antitumor Agents

The compound is integral in developing antimalarial drugs and has shown promise as an anticancer agent. Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell growth in various models, including breast carcinoma and chronic myelogenous leukemia . The synthesis of these compounds often employs innovative methods such as domino reactions that enhance efficiency and yield .

Neurological Applications

Tetrahydroquinoline derivatives are also being investigated for their potential use in treating neurological disorders. For example, certain compounds have been associated with anti-Alzheimer's effects and may alleviate symptoms associated with neurodegenerative diseases .

Agricultural Applications

In agriculture, 1,2,3,4-tetrahydroquinoline hydrochloride is used in the synthesis of fungicides and bio-pesticides. Its derivatives have demonstrated fungicidal activity against various plant pathogens . The ability to modify the structure of tetrahydroquinolines allows for the development of targeted agrochemicals that minimize environmental impact while maximizing efficacy.

Material Science Applications

Beyond biological applications, tetrahydroquinolines are explored in material science. They serve as intermediates in the production of dyes and rubber chemicals . Their unique chemical properties allow for the modification of materials to enhance performance characteristics such as durability and resistance to degradation.

Table 1: Pharmacological Activities of Tetrahydroquinoline Derivatives

| Activity Type | Examples of Compounds | Potential Applications |

|---|---|---|

| Antimicrobial | Fluoroquinolinones | Antibiotics for human and veterinary use |

| Antimalarial | ELQ-300 | Treatment for malaria |

| Antitumor | Various tetrahydroquinoline analogs | Cancer therapies |

| Neurological | Chiral derivatives | Alzheimer's disease treatments |

Table 2: Synthesis Methods for Tetrahydroquinolines

| Method | Description | Yield Range |

|---|---|---|

| Domino Reactions | Multistep reactions that efficiently create complex structures | 30% - 96% |

| Acid-Catalyzed Cyclization | Utilizes acids like triflic acid to promote cyclization at room temperature | Variable |

| Metal-Promoted Processes | Employs catalysts to facilitate reactions leading to high yields | 12% - 70% |

Case Study 1: Development of Antibacterial Agents

A study focused on synthesizing novel fluoroquinolinones from tetrahydroquinolines demonstrated their effectiveness against resistant bacterial strains. The research utilized a one-flask synthesis method that significantly reduced production time while maintaining high yields .

Case Study 2: Antimalarial Drug Synthesis

Research on the synthesis of ELQ-300 showcased the compound's potential as an effective antimalarial agent. The study highlighted the importance of structural modifications derived from tetrahydroquinolines to enhance bioactivity and reduce side effects .

作用机制

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-, hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes or interfere with the function of nucleic acids. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process of microorganisms .

相似化合物的比较

Key Observations :

- Substituent position (e.g., C5 vs. C7 methoxy) alters bioavailability and target specificity .

- Electron-withdrawing groups (e.g., nitro) enhance reactivity for further functionalization .

Comparison with Non-Tetrahydroquinoline Heterocycles

3,4-Dihydroquinolines

Benzyl Alcohol (BzOH)

- Functional Comparison: Less effective as a high-temperature stabilizer (400–450°C) than 1,2,3,4-tetrahydroquinoline (THQ) .

Pharmacological Activity Comparison

生物活性

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride is a member of the isoquinoline alkaloids, a class of compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

1,2,3,4-Tetrahydroquinoline hydrochloride exhibits significant biological activity against various pathogens and neurodegenerative disorders. Its potential therapeutic applications extend to antimicrobial and antiviral properties, making it a subject of interest in medicinal chemistry and pharmacology.

Target Interactions : The compound interacts with several biological targets, influencing various biochemical pathways. Isoquinoline alkaloids are known to modulate neurotransmitter systems and exhibit antioxidant properties that may protect against oxidative stress in neurodegenerative diseases .

Biochemical Pathways : The compound's activity is linked to its ability to inhibit key enzymes and receptors involved in disease processes. For instance, certain derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting a role in anti-tuberculosis therapy .

Pharmacokinetics

The pharmacokinetic properties of 1,2,3,4-tetrahydroquinoline hydrochloride are crucial for its therapeutic efficacy. Studies indicate that the compound's lipophilicity enhances its absorption and distribution within biological systems. In silico calculations and reversed-phase thin-layer chromatography have been utilized to establish these properties.

Antimicrobial Activity

A study on quinolinone-thiosemicarbazone hybrids demonstrated potent anti-tubercular activity against multiple strains of M. tuberculosis. The most active compounds showed IC50 values lower than standard treatments like isoniazid .

Neuroprotective Effects

Research highlights the neuroprotective potential of tetrahydroquinoline derivatives against oxidative stress-induced neuronal damage. These compounds have been shown to scavenge free radicals effectively, contributing to their protective effects in neurodegenerative models .

Structural-Activity Relationship (SAR)

The structural modifications of tetrahydroquinolines significantly influence their biological activities. For example, variations in substituents on the quinoline ring can enhance or diminish antimicrobial potency and neuroprotective effects. A comprehensive review summarized various THIQ analogs and their respective activities against infective pathogens .

Applications in Medicinal Chemistry

Quinoline derivatives are increasingly utilized as scaffolds for developing new therapeutic agents. Their application ranges from designing novel antibiotics to creating compounds with potential anticancer properties. Ongoing research focuses on optimizing these compounds for better efficacy and reduced side effects .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for producing 1,2,3,4-tetrahydroquinoline hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of quinoline or reduction using tin (Sn) and hydrochloric acid (HCl). For catalytic hydrogenation, palladium catalysts (e.g., quinoline-poisoned Pd) are recommended to avoid over-reduction to decahydroquinoline. The choice of reducing agent (e.g., Sn/HCl vs. catalytic H₂) affects reaction selectivity, with Sn/HHCl yielding 1,2,3,4-tetrahydroquinoline as the primary product . Optimizing temperature (20–100°C) and acid concentration is critical for maximizing yield.

Q. How can researchers characterize the purity and structural integrity of 1,2,3,4-tetrahydroquinoline hydrochloride?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the absence of aromatic protons (δ 6.5–8.5 ppm) to verify reduction of quinoline.

- HPLC-MS : Detect molecular ion peaks at m/z 149.1 (free base) and 165.6 (hydrochloride salt) to assess purity .

- Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., C₉H₁₁N·HCl: C 61.54%, H 6.89%) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use P95 respirators for aerosolized particles .

- Ventilation : Work in a fume hood to avoid inhalation of HCl vapors .

- Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .

Advanced Research Questions

Q. How do substituent position and electronic effects influence the synthesis of bifunctional 1,2,3,4-tetrahydroquinoline derivatives?

- Methodological Answer : Substituents at the 4- or 8-position of the tetrahydroquinoline core can sterically hinder catalytic hydrogenation, requiring alternative methods like reductive amination or Pictet-Spengler cyclization. Electron-withdrawing groups (e.g., -NO₂) slow reduction kinetics, necessitating higher H₂ pressures (3–5 atm) . For bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di-tetrahydroquinoline), sequential protection/deprotection of amine groups is critical to avoid cross-reactivity .

Q. What strategies resolve contradictions in reported biological activity data for tetrahydroquinoline derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. To mitigate:

- Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and include positive controls (e.g., doxorubicin).

- Purification : Employ preparative HPLC to isolate >99% pure compounds before testing .

- Meta-Analysis : Compare datasets using tools like EC₅0 confidence intervals or molecular docking to identify structure-activity trends .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis at λ = 270 nm (quinoline absorption) over 72 hours .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for hydrochloride salt) .

- Light Sensitivity : Store samples under UV light (254 nm) and assess photodegradation via LC-MS .

Q. What toxicological profiling methods are recommended for preclinical studies?

- Methodological Answer : Follow OECD guidelines:

- Acute Toxicity : Administer doses (50–300 mg/kg) to rodent models and monitor mortality over 14 days .

- Genotoxicity : Perform Ames tests (TA98 and TA100 strains) to detect mutagenic potential .

- Carcinogenicity : Classified as Category 1B (H350) under GHS; prioritize in vitro assays (e.g., cell transformation assays) before in vivo studies .

Q. What mechanistic insights explain tetrahydroquinoline derivatives’ pharmacological activity (e.g., antimalarial or anticancer)?

- Methodological Answer : The planar tetrahydroquinoline core enables intercalation into DNA or inhibition of heme polymerization in Plasmodium parasites. For example:

- Antimalarial Action : Derivatives like chloroquine analogs disrupt heme detoxification in P. falciparum .

- Anticancer Activity : Methyl-substituted derivatives inhibit histone deacetylases (HDACs) by chelating catalytic Zn²⁺ ions .

Tables

Table 1 : Key Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 165.62 g/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。